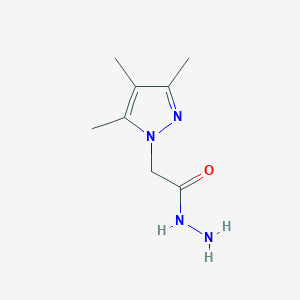

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLSZONXTRREMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672490 | |

| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177340-00-9 | |

| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

This guide provides an in-depth, research-level overview of the synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide, a molecule of interest within the broader class of pyrazole-containing compounds. Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug discovery, recognized for their wide array of pharmacological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed rationale behind the synthetic strategy, step-by-step experimental protocols, and methods for structural elucidation.

Strategic Approach to Synthesis

The synthesis of the target acetohydrazide is logically approached in a three-step sequence. This strategy is predicated on building the core heterocyclic structure first, followed by functionalization at the N1 position of the pyrazole ring, and culminating in the formation of the hydrazide moiety. This pathway is efficient and relies on well-established, high-yielding chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 3,4,5-trimethyl-1H-pyrazole Core

The foundational step is the construction of the trisubstituted pyrazole ring. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most classical and reliable methods for this purpose[3]. This involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. For our target, the logical precursors are 3-methyl-2,4-pentanedione and hydrazine hydrate.

Mechanism Rationale: The reaction proceeds via an initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event, which leads to the formation of the aromatic pyrazole ring.

Caption: Mechanism for the formation of the pyrazole core.

Experimental Protocol: Synthesis of 3,4,5-trimethyl-1H-pyrazole

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

-

Reaction Initiation: Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting residue can be purified by distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,4,5-trimethyl-1H-pyrazole as a crystalline solid.

| Reagent | Molar Mass ( g/mol ) | Equiv. | Moles | Mass/Volume |

| 3-Methyl-2,4-pentanedione | 114.14 | 1.0 | x | y |

| Hydrazine Hydrate (~64%) | 50.06 | 1.1 | 1.1x | z |

| Ethanol | - | - | - | As solvent |

Part 2: N-Alkylation to Synthesize the Ester Intermediate

With the pyrazole core in hand, the next step is the introduction of the acetate moiety at the N1 position. This is typically achieved via a nucleophilic substitution reaction, analogous to a Williamson ether synthesis, where the pyrazole nitrogen acts as the nucleophile. Ethyl 2-chloroacetate or ethyl 2-bromoacetate are common and effective alkylating agents for this transformation[2][4]. The reaction is base-mediated to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity.

Causality of Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole. It is crucial to use an anhydrous base to prevent hydrolysis of the ester.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal as it can dissolve the reagents and facilitate the Sₙ2 reaction without interfering.

Experimental Protocol: Synthesis of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate

-

Reagent Setup: To a solution of 3,4,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Stir the suspension vigorously and add ethyl 2-chloroacetate (1.2 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting pyrazole is consumed.

-

Isolation and Purification: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate.

| Reagent | Molar Mass ( g/mol ) | Equiv. | Moles | Mass/Volume |

| 3,4,5-trimethyl-1H-pyrazole | 124.18 | 1.0 | a | b |

| Ethyl 2-chloroacetate | 122.55 | 1.2 | 1.2a | c |

| Potassium Carbonate | 138.21 | 1.5 | 1.5a | d |

| Acetone (anhydrous) | - | - | - | As solvent |

Part 3: Formation of the Acetohydrazide

The final step is the conversion of the ethyl ester to the desired acetohydrazide. This is a classic nucleophilic acyl substitution where hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.

Rationale for Conditions: This reaction is typically carried out in an alcoholic solvent like ethanol, which can dissolve both the ester and hydrazine hydrate. Heating is often employed to increase the reaction rate. The product, being a hydrazide, is often less soluble in the reaction medium upon cooling, facilitating its isolation by precipitation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

-

Reaction Progression: Heat the mixture to reflux for 4-8 hours. The progress can be monitored by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product, this compound.

| Reagent | Molar Mass ( g/mol ) | Equiv. | Moles | Mass/Volume |

| Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate | 210.27 | 1.0 | m | n |

| Hydrazine Hydrate (~64%) | 50.06 | 3-5 | 3-5m | p |

| Ethanol (absolute) | - | - | - | As solvent |

Characterization and Validation

The structure and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetate group, and signals for the N-H protons of the hydrazide moiety. The chemical shifts will be indicative of their electronic environment.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the three methyl carbons, the pyrazole ring carbons, the methylene carbon, and the carbonyl carbon of the hydrazide.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will be observed. These include N-H stretching bands for the hydrazide, a strong C=O stretching band for the amide carbonyl, and C-H and C=N stretching frequencies characteristic of the pyrazole ring[5].

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Singlets for the three pyrazole-CH₃ groups, a singlet for the -CH₂- group, and broad singlets for the -NH-NH₂ protons. |

| ¹³C NMR | Signals corresponding to the three methyl carbons, the pyrazole ring carbons (C3, C4, C5), the methylene carbon, and the carbonyl carbon. |

| IR (cm⁻¹) | ~3300-3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1500 (C=N stretch). |

| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the title compound. |

This comprehensive guide outlines a robust and logical pathway for the synthesis of this compound. By understanding the rationale behind each step and employing rigorous analytical validation, researchers can confidently prepare this and analogous compounds for further investigation in drug discovery and development programs.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(2-pyridyl)ethylidene]acetohydrazide. (2012). National Institutes of Health. [Link]

-

Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange. [Link]

-

Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate. [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). mediaTUM. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

-

2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide | C10H10N4O3S | MD Topology. MD Topology. [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. (2021). ResearchGate. [Link]

-

Solved Hydrazine reacts with 2,4-pentanedione to yield. (2015). Chegg.com. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2020). MDPI. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Pyrazoles. (2008). ResearchGate. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2019). Arkivoc. [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (1990). PubMed. [Link]

-

2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives and their in vitro growth-inhibitory activity. (2005). Open Research@CSIR-NIScPR. [Link]

-

Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2006). ResearchGate. [Link]

-

Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (2014). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of pyrazole chemistry and the known characteristics of related analogues to present a detailed profile. The guide covers a plausible synthetic route, predicted physicochemical properties, expected spectral characteristics, and a discussion of potential biological activities, positioning this molecule as a compound of interest for further investigation in medicinal chemistry and drug discovery.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1] Its structural versatility and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of approved drugs and clinical candidates. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The acetohydrazide moiety, in turn, is a valuable functional group that can act as a pharmacophore or a synthetic intermediate for the construction of more complex heterocyclic systems. The combination of the 3,4,5-trimethyl-substituted pyrazole core with an acetohydrazide side chain in This compound presents a unique scaffold with potential for novel biological activities.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₄N₄O | Based on structural analysis. |

| Molecular Weight | 182.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for small organic molecules of this class. |

| Melting Point | Moderately high | The presence of hydrogen bond donors and acceptors (amide and amine groups) and the planar pyrazole ring would contribute to a stable crystal lattice. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents. | The polar acetohydrazide group will enhance solubility in polar solvents, while the substituted pyrazole ring provides some lipophilicity. |

| pKa | The pyrazole ring is weakly basic. The hydrazide moiety has both acidic and basic character. | The exact pKa values would require experimental determination but are expected to be in the typical range for pyrazoles and hydrazides. |

| LogP | Low to moderate | The combination of the hydrocarbon-like methyl groups and the polar acetohydrazide moiety suggests a balanced lipophilicity. |

Synthesis of this compound

The synthesis of the target compound can be logically approached through a two-step process starting from the corresponding carboxylic acid, (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid (CAS Number: 66053-93-8). This precursor is commercially available, providing a convenient entry point for the synthesis.

Proposed Synthetic Pathway

The overall synthetic scheme involves the esterification of the carboxylic acid precursor followed by hydrazinolysis of the resulting ester.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl (3,4,5-trimethyl-1H-pyrazol-1-yl)acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid (1 equivalent) in an excess of absolute ethanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the ethyl (3,4,5-trimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) obtained from the previous step in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazinolysis: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[3]

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble, may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the final this compound.

Spectral Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methyl Protons (pyrazole ring): Three distinct singlets are expected for the three methyl groups on the pyrazole ring, likely in the range of δ 2.0-2.5 ppm.

-

Methylene Protons (-CH₂-): A singlet corresponding to the methylene protons of the acetohydrazide side chain is anticipated, likely in the range of δ 4.5-5.0 ppm.

-

Amine and Amide Protons (-NH-NH₂): Broad singlets for the -NH and -NH₂ protons would be observed, and their chemical shifts would be dependent on the solvent and concentration. These protons are exchangeable with D₂O.

-

-

¹³C NMR:

-

Methyl Carbons (pyrazole ring): Three signals in the aliphatic region (δ 10-20 ppm) corresponding to the three methyl groups.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon, likely in the range of δ 50-60 ppm.

-

Pyrazole Ring Carbons: Three signals in the aromatic region corresponding to the C3, C4, and C5 carbons of the pyrazole ring.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm, for the carbonyl carbon of the acetohydrazide moiety.

-

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amine and amide) | 3200-3400 (broad) |

| C-H stretching (aliphatic) | 2850-3000 |

| C=O stretching (amide I) | 1650-1680 |

| N-H bending (amide II) | 1550-1640 |

| C=N stretching (pyrazole ring) | ~1500-1600 |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (182.23 g/mol ). The fragmentation pattern would likely involve the loss of the acetohydrazide side chain or parts of it.

Potential Biological Activities and Applications

The structural features of this compound suggest several potential avenues for biological activity, making it a promising candidate for further investigation.

Caption: Potential biological activities of this compound.

-

Antimicrobial and Antifungal Activity: Pyrazole derivatives are well-documented for their efficacy against a range of bacterial and fungal pathogens.[1] The presence of the acetohydrazide moiety can also contribute to antimicrobial action. Therefore, this compound warrants screening against various microbial strains.

-

Anti-inflammatory Activity: Many pyrazole-containing compounds, including the blockbuster drug Celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes. The specific substitution pattern of the trimethylated pyrazole ring could influence its selectivity and potency as an anti-inflammatory agent.

-

Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs. The mechanism of action for pyrazole-based anticancer agents is diverse and can involve the inhibition of kinases, tubulin polymerization, or other cellular pathways. The acetohydrazide group can also be a precursor for synthesizing other heterocyclic systems with potential cytotoxic effects.

-

Synthetic Intermediate: Beyond its own potential biological activity, this compound is a valuable intermediate for the synthesis of a variety of other heterocyclic compounds, such as oxadiazoles, triazoles, and pyrazoles, which themselves are classes of compounds with significant pharmacological interest.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of pyrazole and hydrazide chemistry. This guide has outlined a logical synthetic pathway, predicted its key physicochemical and spectral properties, and highlighted its potential in medicinal chemistry. The next crucial steps for researchers and drug development professionals would be the actual synthesis and purification of this compound, followed by thorough experimental characterization to validate the predicted properties. Subsequent screening for a range of biological activities, guided by the insights provided in this document, could uncover novel therapeutic applications for this promising pyrazole derivative.

References

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

-

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. National Institutes of Health. Available at: [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Springer. Available at: [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

-

Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. Available at: [Link]

-

N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. ResearchGate. Available at: [Link]

-

Pyrazole derived ligands and the atom numbering scheme. ResearchGate. Available at: [Link]

-

SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Available at: [Link]

-

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Arkivoc. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. Available at: [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

Unraveling the Molecular Architecture of a Therapeutic Antibody: A Technical Guide to the Structure Elucidation of Bezlotoxumab

A Note on Chemical Abstract Service (CAS) Number 1177340-00-9: Initial database searches for CAS number 1177340-00-9 reveal an ambiguity, with some sources associating it with the small molecule 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide, while more substantial scientific literature links it to the monoclonal antibody Bezlotoxumab. Authoritative chemical databases lack a definitive entry for the former, whereas Bezlotoxumab is a well-characterized therapeutic agent. This guide will focus on the comprehensive structure elucidation of Bezlotoxumab, a subject of significant scientific and clinical importance.

Introduction

Bezlotoxumab, marketed as Zinplava®, is a fully human monoclonal antibody of the IgG1/kappa isotype that targets Clostridioides difficile toxin B (TcdB).[1][2] It is approved for the prevention of recurrent C. difficile infection (CDI) in high-risk patients.[3] The therapeutic efficacy of a monoclonal antibody is intrinsically linked to its precise three-dimensional structure. Therefore, a rigorous and multi-faceted approach to structure elucidation is paramount during its development and manufacturing to ensure safety, potency, and consistency. This in-depth technical guide provides a comprehensive overview of the core methodologies and analytical strategies employed in the structural characterization of Bezlotoxumab, offering field-proven insights for researchers, scientists, and drug development professionals.

The Hierarchical Approach to Monoclonal Antibody Structure Elucidation

The structural characterization of a complex glycoprotein like Bezlotoxumab, with an approximate molecular weight of 148.2 kDa, is a multi-tiered process.[1] It begins with the determination of the primary structure and progresses through the analysis of post-translational modifications (PTMs) and the higher-order structure. Each level of analysis provides critical information that, when integrated, yields a complete molecular picture.

Caption: Hierarchical workflow for monoclonal antibody structure elucidation.

Part 1: Determination of the Primary Structure

The primary structure, the linear sequence of amino acids in the heavy and light chains, is the foundational blueprint of the antibody.

Experimental Protocol: Peptide Mapping by LC-MS/MS

Peptide mapping is the gold standard for confirming the amino acid sequence and identifying PTMs.

-

Reduction and Alkylation: The disulfide bonds holding the antibody's chains together are cleaved using a reducing agent (e.g., dithiothreitol), and the resulting free sulfhydryl groups are capped with an alkylating agent (e.g., iodoacetamide) to prevent re-formation.[4]

-

Enzymatic Digestion: The reduced and alkylated antibody is digested with a specific protease, most commonly trypsin, which cleaves at the carboxyl side of lysine and arginine residues.[5]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[6]

-

MS1 Scan: The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides.

-

MS2 Scan (Fragmentation): Selected peptides are fragmented, and the m/z of the fragment ions is measured.

-

-

Data Analysis: The fragmentation patterns are used to determine the amino acid sequence of each peptide. These sequences are then aligned to the expected sequence to confirm the primary structure and identify any modifications.[6]

| Parameter | Typical Value | Purpose |

| Enzyme | Trypsin | Specific and efficient digestion |

| LC Column | C18 Reverse-Phase | Separation of peptides by hydrophobicity |

| MS Instrument | Orbitrap or Q-TOF | High resolution and mass accuracy |

| Sequence Coverage | >95% | Ensures comprehensive analysis |

Part 2: Characterization of Post-Translational Modifications (PTMs)

PTMs are enzymatic or non-enzymatic modifications to amino acids that occur after protein synthesis. They are critical for the structure and function of monoclonal antibodies.[7][8]

Glycosylation

Bezlotoxumab, being an IgG1 antibody, possesses a conserved N-linked glycosylation site on the Fc region of each heavy chain.[9] Glycosylation significantly impacts the antibody's stability and effector functions.

-

Analysis of Released Glycans: Glycans are enzymatically released, fluorescently labeled, and analyzed by LC to provide a profile of the different glycoforms.[10]

-

Intact and Subunit Mass Analysis: High-resolution mass spectrometry of the intact or IdeS-digested antibody (producing F(ab')2 and Fc/2 fragments) can reveal the distribution of major glycoforms.[5][9]

Disulfide Bonds

The correct formation of inter- and intra-chain disulfide bonds is crucial for the antibody's structural integrity. Peptide mapping without the initial reduction step is used to identify the linked peptides, thereby confirming the disulfide bond structure.

Other Common Modifications

-

N-terminal Pyroglutamate: Cyclization of N-terminal glutamine residues.

-

C-terminal Lysine Clipping: Removal of the C-terminal lysine from the heavy chains.[5]

-

Deamidation and Oxidation: Common chemical modifications that can occur during manufacturing and storage.[8]

These modifications are typically identified and quantified during peptide mapping analysis by observing mass shifts from the expected peptide masses.

Part 3: Elucidation of the Higher-Order Structure and Epitope Mapping

The higher-order structure refers to the three-dimensional folding of the antibody and its interaction with its target.

X-ray Crystallography

X-ray crystallography provides an atomic-level view of the antibody's structure. For Bezlotoxumab, this technique was instrumental in understanding how it neutralizes TcdB.

Key Findings from the X-ray Crystallography of Bezlotoxumab-TcdB Complex:

-

The crystal structure of the Fab fragments of Bezlotoxumab in complex with the N-terminal half of the TcdB CROP (Combined Repetitive Oligopeptide) domain was solved.[11][12]

-

It was revealed that Bezlotoxumab binds to two homologous sites within the CROP domain.[11][13]

-

This binding partially obstructs two of the four putative carbohydrate-binding pockets on TcdB, thereby preventing the toxin from attaching to host cells.[12][14]

Caption: General workflow for X-ray crystallography.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS provides information on the protein's conformation and dynamics in solution. When Bezlotoxumab binds to TcdB, the regions of interaction are protected from exchanging their amide hydrogens with deuterium from the solvent. By analyzing the rate of deuterium uptake, the binding interface can be mapped. This technique confirmed the interaction sites identified by X-ray crystallography.[14]

Biophysical Characterization

A suite of biophysical techniques is used to assess the overall conformation and stability of the antibody.

| Technique | Information Provided |

| Circular Dichroism (CD) | Secondary structure content (alpha-helix, beta-sheet) |

| Differential Scanning Calorimetry (DSC) | Thermal stability and melting temperature (Tm) |

| Size Exclusion Chromatography (SEC) | Aggregation state and hydrodynamic size |

| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity to the target[14] |

Conclusion

The structure elucidation of Bezlotoxumab is a comprehensive undertaking that relies on the integration of data from multiple orthogonal analytical techniques. From the foundational amino acid sequence determined by peptide mapping to the atomic-level detail of its interaction with TcdB revealed by X-ray crystallography, each method provides a critical piece of the structural puzzle. This rigorous characterization is essential for ensuring the development of a safe and effective therapeutic monoclonal antibody and serves as a paradigm for the analysis of other complex biologic drugs.

References

-

Shen, F. et al. (2018). Bezlotoxumab: an emerging monoclonal antibody therapy for prevention of recurrent Clostridium difficile infection. Therapeutic Advances in Gastroenterology, 11, 1756284818755618. Available at: [Link]

-

Le, H. et al. (n.d.). Mass spectrometry, a tool for the characterisation of monoclonal antibodies. A3P. Available at: [Link]

-

Schiwe, M. et al. (2015). Structural Elucidation of Chemical and Post-translational Modifications of Monoclonal Antibodies. National Institute of Standards and Technology. Available at: [Link]

-

Schiwe, M. et al. (2015). Structural Elucidation of Post-Translational Modifications in Monoclonal Antibodies. ACS Symposium Series. Available at: [Link]

-

Jenkins, N. et al. (2017). Mass Spectrometry Approaches for Identification and Quantitation of Therapeutic Monoclonal Antibodies in the Clinical Laboratory. Clinical Microbiology Reviews, 30(3), 735-757. Available at: [Link]

-

Schiwe, M. et al. (2015). Structural Elucidation of Post-Translational Modifications in Monoclonal Antibodies. ACS Publications. Available at: [Link]

-

Jiang, Y. et al. (2020). Comprehensive characterization of monoclonal antibody by Fourier transform ion cyclotron resonance mass spectrometry. Communications Biology, 3(1), 1-9. Available at: [Link]

-

Orth, P. et al. (2014). Mechanism of action and epitopes of Clostridium difficile toxin B-neutralizing antibody bezlotoxumab revealed by X-ray crystallography. The Journal of Biological Chemistry, 289(26), 18008–18021. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of Action and Epitopes of Clostridium difficile Toxin B-neutralizing Antibody Bezlotoxumab Revealed by X-ray Crystallography. Available at: [Link]

-

BioPharm International. (2011). Structural Characterization of Monoclonal Antibodies. Available at: [Link]

-

Creative Biolabs. (n.d.). Antibody Sequencing via Mass Spectrometry: Key Techniques & Methods. Available at: [Link]

-

U.S. Food and Drug Administration. (2016). BLA761046 Bezlotoxumab Clinical Microbiology Review. Available at: [Link]

-

Villafuerte Gálvez, J. A., & Kelly, C. P. (2021). Bezlotoxumab for Preventing Recurrent Clostridioides difficile Infection: A Narrative Review from Pathophysiology to Clinical Studies. Journal of Clinical Medicine, 10(15), 3296. Available at: [Link]

-

AbbVie Contract Manufacturing. (n.d.). How are Monoclonal Antibodies Structured. Available at: [Link]

-

RxList. (n.d.). Zinplava (Bezlotoxumab Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bezlotoxumab. Available at: [Link]

-

BioProcess International. (2014). Higher-Order Structure Comparability: Case Studies of Biosimilar Monoclonal Antibodies. Available at: [Link]

-

KEGG DRUG. (n.d.). Bezlotoxumab. Available at: [Link]

-

ResearchGate. (n.d.). Structural basis of strain-specific differences in bezlotoxumab potency for the prevention of recurrent Clostridioides difficile infection. Available at: [Link]

-

Creative Biolabs. (n.d.). Bezlotoxumab (Zinplava): Monoclonal Antibody for C. difficile Infection Prevention. Available at: [Link]

-

Contagion Live. (2021). Expert Perspectives on Advances in the Management of Clostrioides difficile: Bezlotoxumab and Unmet Needs. Available at: [Link]

-

The Antibody Society. (2016). First approval for bezlotoxumab, a new antibody therapeutic for reduction of C. difficile infection recurrance. Available at: [Link]

-

White Rose Research Online. (2020). Bezlotoxumab for the Prevention of Recurrent Clostridioides difficile Infection: 12-Month Observational Data From the Randomized Phase III Trial, MODIFY II. Available at: [Link]

Sources

- 1. merck.com [merck.com]

- 2. Bezlotoxumab (Zinplava): Monoclonal Antibody for C. difficile Infection Prevention - Creative Biolabs [creativebiolabs.net]

- 3. First approval for bezlotoxumab, a new antibody therapeutic for reduction of C. difficile infection recurrance - The Antibody Society [antibodysociety.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]

- 6. Antibody Sequencing via Mass Spectrometry: Key Techniques & Methods - Creative Proteomics [creative-proteomics.com]

- 7. Structural Elucidation of Chemical and Post-translational Modifications of Monoclonal Antibodies | NIST [nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Mechanism of action and epitopes of Clostridium difficile toxin B-neutralizing antibody bezlotoxumab revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Bezlotoxumab: an emerging monoclonal antibody therapy for prevention of recurrent Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

This guide provides a comprehensive overview of the spectroscopic characterization of the novel pyrazole derivative, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. In the absence of previously published experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on established principles and data from structurally analogous compounds. Furthermore, it details the requisite experimental protocols for acquiring and interpreting high-quality spectroscopic data, offering field-proven insights for researchers and professionals in drug development.

Molecular Structure and a Priori Considerations

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of a 3,4,5-trimethyl-substituted pyrazole ring linked via a nitrogen atom to an acetohydrazide moiety. This unique combination of a heterocyclic aromatic system and a flexible hydrazide chain dictates the expected spectroscopic behavior.

Molecular Structure with Atom Numbering

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C10 (C=O) | ~168 |

| C5 | ~145 |

| C3 | ~138 |

| C4 | ~115 |

| C9 (CH₂) | ~50 |

| C8 (CH₃) | ~13 |

| C6 (CH₃) | ~11 |

| C7 (CH₃) | ~9 |

Rationale for Predictions

-

Carbonyl Carbon (C10): The carbonyl carbon of the hydrazide is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

-

Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the methyl substituents. C5 and C3, being adjacent to nitrogen atoms, will be more deshielded than C4.

-

Methylene Carbon (C9): The CH₂ carbon, being attached to a nitrogen atom, will be significantly deshielded compared to the methyl carbons.

-

Methyl Carbons (C6, C7, C8): The three methyl carbons will appear in the upfield region of the spectrum, with slight variations in their chemical shifts due to their different positions on the pyrazole ring.

Experimental Protocol for ¹³C NMR Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted as follows:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300-3400 | N-H stretch (NH₂) | Medium, two bands |

| ~3200 | N-H stretch (NH) | Medium, broad |

| 2900-3000 | C-H stretch (aliphatic) | Medium |

| ~1680 | C=O stretch (amide I) | Strong |

| ~1600 | N-H bend (NH₂) | Medium |

| ~1550 | C=N stretch (pyrazole) | Medium |

Rationale for Predictions

-

N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations. The NH₂ group typically exhibits two bands (symmetric and asymmetric stretching), while the NH group will show a broader absorption.

-

C=O Stretching: A strong absorption band around 1680 cm⁻¹ is expected for the carbonyl group of the secondary amide (hydrazide).

-

C-H Stretching: The methyl and methylene groups will give rise to C-H stretching vibrations in the 2900-3000 cm⁻¹ region.

-

C=N Stretching: The pyrazole ring will have a characteristic C=N stretching vibration around 1550 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Workflow for ATR-FTIR Spectroscopy

Caption: General workflow for acquiring an ATR-FTIR spectrum.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺∙): m/z = 198.14

-

Key Fragments:

-

m/z = 139: Loss of the acetohydrazide side chain.

-

m/z = 124: Loss of a methyl group from the m/z 139 fragment.

-

m/z = 59: The acetohydrazide fragment [CH₂CONHNH₂]⁺.

-

Rationale for Predictions

Upon electron ionization, the molecule is expected to form a molecular ion at m/z 198. The most probable fragmentation pathway would involve the cleavage of the N-C bond between the pyrazole ring and the acetohydrazide side chain, leading to a prominent peak at m/z 139 corresponding to the trimethylpyrazole radical cation. Further fragmentation of this ion by loss of a methyl group would yield a fragment at m/z 124. The acetohydrazide side chain itself could also be observed as a fragment at m/z 59.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solid samples or dissolved in a suitable volatile solvent for liquid injection.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive starting point for researchers. The provided rationale behind the spectral predictions, grounded in fundamental principles of spectroscopy, will aid in the interpretation of experimentally acquired data. The self-validating nature of combining these different spectroscopic techniques will ensure a high-confidence structural elucidation of this novel compound.

References

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Retrieved from [Link]

-

ResearchGate. (2017). N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for A general synthesis of 3,5-disubstituted-1H-pyrazoles via a copper-catalyzed cascade reaction of terminal alkynes, hydrazine and vicinal dihaloalkanes. Retrieved from [Link]

-

MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

-

mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

-

PubMed. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptobenzothiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and QSAR study of some substituted N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

(n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

PubChem. (2026). 2,3,5-trimethyl-1-phenyl-1H-pyrazol-2-ium. Retrieved from [Link]

literature review on trimethyl pyrazole acetohydrazide derivatives

An In-depth Technical Guide to Trimethyl Pyrazole Acetohydrazide Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its remarkable versatility is showcased by its presence in blockbuster drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, and Rimonabant, an anti-obesity agent, demonstrating its capacity to interact with a wide array of biological targets.[1][2][3]

When this potent nucleus is chemically linked to an acetohydrazide moiety (-CO-NH-NH-), a new dimension of chemical and biological potential is unlocked. The acetohydrazide group is not merely a linker; it is a versatile pharmacophore capable of forming multiple hydrogen bonds, chelating metals, and acting as a reactive handle for further derivatization. This unique combination gives rise to the trimethyl pyrazole acetohydrazide derivatives, a class of compounds that has garnered significant interest for its broad spectrum of pharmacological activities.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide an in-depth analysis of the synthesis, characterization, and biological evaluation of these derivatives. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to be a self-validating system for understanding and advancing research in this promising area of medicinal chemistry.

Core Synthesis Strategies and Mechanistic Insights

The construction of trimethyl pyrazole acetohydrazide derivatives is a multi-step process that hinges on the careful formation of the core pyrazole ring followed by the strategic introduction of the acetohydrazide side chain. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Route A: The Carboxylic Acid Pathway

This classic and reliable method involves first building a pyrazole ring that bears a carboxylic acid or ester functional group, which then serves as the anchor point for introducing the hydrazide.

-

Formation of the Pyrazole Core: The synthesis typically begins with a β-dicarbonyl compound, such as a derivative of acetoacetate, which undergoes a cyclocondensation reaction with a substituted hydrazine. This is a variation of the well-established Knorr pyrazole synthesis.

-

Functional Group Interconversion: The ester group on the pyrazole ring is then hydrolyzed to a carboxylic acid.

-

Hydrazide Formation: The crucial step involves the activation of the carboxylic acid (e.g., by converting it to an acyl chloride or using a coupling agent) and subsequent reaction with hydrazine hydrate. This forms the stable acetohydrazide linkage.

The primary advantage of this route is its robustness and the commercial availability of a wide variety of β-dicarbonyl compounds and hydrazines, allowing for significant structural diversity.

Route B: The Hydrazone Formation Pathway

An alternative and equally effective strategy involves the formation of a hydrazone bond by condensing a pyrazole-carbaldehyde with an acetohydrazide.

-

Synthesis of Pyrazole-4-carbaldehyde: A key intermediate is the formylated pyrazole. This is often achieved through the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl (-CHO) group onto the electron-rich pyrazole ring.[4]

-

Condensation Reaction: The resulting pyrazole-4-carbaldehyde is then refluxed with acetohydrazide in a suitable solvent like ethanol, often with a catalytic amount of acid.[4][5] This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the acetohydrazide on the aldehyde carbon, followed by dehydration to yield the final acetohydrazide derivative, which exists as a stable hydrazone.

This route is particularly useful for creating derivatives where the acetohydrazide moiety is connected to the pyrazole ring via a C=N-N linkage, offering a different geometric and electronic profile compared to the direct C-N linkage of Route A.

Experimental Protocol: General Synthesis via Hydrazone Formation (Route B)

This protocol provides a representative, step-by-step methodology for the synthesis of a trimethyl pyrazole acetohydrazide derivative via the condensation of a pyrazole-carbaldehyde with acetohydrazide.[4][5]

Part 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

-

Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 0.071 mol). Cool the flask in an ice-salt bath to 0-5 °C.

-

Vilsmeier-Haack Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.071 mol) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the electrophilic Vilsmeier reagent is critical for the subsequent formylation.

-

Formylation: To this reagent, add a solution of 1,3,5-trimethylpyrazole (0.024 mol) in DMF. Stir the reaction mixture at 0-5 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-5 hours.

-

Work-up: Carefully pour the reaction mixture into crushed ice. The hydrolysis of the intermediate complex yields the aldehyde. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7 is reached.

-

Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallize the crude product from ethanol to obtain the pure pyrazole-4-carbaldehyde intermediate.

Part 2: Synthesis of the Final Acetohydrazide Derivative

-

Reaction: In a round-bottom flask, dissolve the synthesized 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and acetohydrazide (0.01 mol) in 25 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane 1:4).

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The final product can be further purified by recrystallization from ethanol to yield the desired trimethyl pyrazole acetohydrazide derivative.

Spectroscopic Validation: A Self-Validating System

The structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the proposed structure.

| Technique | Key Functional Group | Characteristic Signal/Peak | Rationale |

| ¹H NMR | Hydrazide (CONHNH ) | Singlet, δ 9.8-11.5 ppm[6] | The protons on the nitrogen atoms are deshielded and appear as a characteristic downfield singlet, which disappears upon D₂O exchange. |

| Hydrazone (N=CH ) | Singlet, δ 8.3-8.5 ppm[4] | The proton attached to the imine carbon of the hydrazone linkage is in a distinct electronic environment, appearing as a sharp singlet. | |

| Pyrazole Ring-H | Singlet, δ 8.5-9.7 ppm[4][7] | The lone proton on the pyrazole ring is aromatic and appears as a downfield singlet. | |

| ¹³C NMR | Carbonyl (C =O) | Singlet, δ 160-172 ppm[6] | The carbonyl carbon of the acetohydrazide moiety gives a characteristic signal in the downfield region of the spectrum. |

| IR (KBr) | C=O Stretch | 1635-1685 cm⁻¹[4] | The strong absorption band corresponds to the carbonyl group stretching vibration in the hydrazide or hydrazone structure. |

| N-H Stretch | 3190-3300 cm⁻¹ | A broad or sharp peak corresponding to the N-H bond stretching of the secondary amine in the hydrazide group. | |

| C=N Stretch | 1635-1640 cm⁻¹[4] | For derivatives made via Route B, this peak confirms the presence of the imine bond of the hydrazone. |

Note: Exact chemical shifts (δ) and frequencies (cm⁻¹) can vary based on the solvent and the specific electronic environment created by other substituents on the molecule.

Biological Activities and Structure-Activity Relationships (SAR)

The true value of these derivatives lies in their diverse biological activities. The pyrazole and acetohydrazide components work in synergy, creating molecules with potent antimicrobial, anticancer, and anti-inflammatory properties. Understanding the structure-activity relationship (SAR) is crucial for rationally designing more potent and selective agents.

Antimicrobial Activity

A significant body of research has demonstrated the efficacy of pyrazole acetohydrazide derivatives against a range of bacterial and fungal pathogens.[4][7]

-

Mechanism of Action: While not fully elucidated for all derivatives, azole-containing compounds are known to interfere with crucial biological pathways in microbes.[7] For fungi, they can inhibit enzymes involved in ergosterol synthesis, a vital component of the fungal cell membrane. For bacteria, they may disrupt enzymatic processes or membrane integrity.

-

Structure-Activity Relationship (SAR): A key finding is that the nature of the substituent on the phenyl ring (when present as part of the pyrazole scaffold) plays a critical role. The presence of electron-withdrawing groups, such as halogens (e.g., -F, -Cl), often enhances antimicrobial potential.[4][5] For instance, a derivative with a 4-fluorophenyl group at the pyrazole ring has been shown to exhibit the highest antimicrobial activity against both bacterial and fungal strains compared to derivatives with electron-donating groups.[5][7] This suggests that modifying the electronic properties of the aromatic system is a key strategy for optimizing activity.

Table 1: Representative Antimicrobial Activity Data

| Compound ID | Key Structural Feature | Test Organism | Activity (Zone of Inhibition / MIC) | Reference |

| 6d | 4-Fluorophenyl on pyrazole | E. coli, S. aureus | High inhibitory potential | [4][7] |

| 6c | 4-Chlorophenyl on pyrazole | C. albicans | High inhibitory potential | [4][7] |

| 6b | 4-Bromophenyl on pyrazole | P. aeruginosa | Good inhibitory potential | [4][7] |

| 3 | - | E. coli | MIC: 0.25 µg/mL (Exceedingly active) | [8] |

| 4 | - | S. epidermidis | MIC: 0.25 µg/mL (Highly active) | [8] |

MIC = Minimum Inhibitory Concentration

Anticancer Activity

The pyrazole scaffold is a well-established core in the design of anticancer agents.[9][10] Derivatives of pyrazole acetohydrazide have shown promising dose-dependent anti-proliferative activity against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colorectal (HT-29) carcinomas.[11]

-

Mechanism of Action: The anticancer effects of pyrazoles are often attributed to their ability to inhibit protein kinases, which are crucial enzymes in cell growth and signaling pathways.[10] Some derivatives can also induce apoptosis (programmed cell death) and arrest the cell cycle, preventing cancer cells from proliferating.[10][12]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that lipophilic and electron-withdrawing groups on the aryl substituents are beneficial for cytotoxic activity.[9] For example, compounds bearing a 4-chlorophenyl or 4-bromophenyl group on the pyrazole ring have demonstrated potent growth inhibition of cancer cell lines.[10] The acetohydrazide moiety can contribute to this activity by forming critical hydrogen bonds within the active site of target enzymes.

Anti-inflammatory Activity

The pyrazole core is famously associated with anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13]

-

Mechanism of Action (COX Inhibition): There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation. Many traditional NSAIDs inhibit both, leading to gastrointestinal side effects. The goal of modern drug design is to create selective COX-2 inhibitors. The structural features of pyrazole derivatives, particularly the substitution pattern on the aryl rings, allow for selective binding to the larger active site of the COX-2 enzyme.

-

Structure-Activity Relationship (SAR): For potent and selective COX-2 inhibition, specific structural features are required. Studies on related pyrazole compounds, like Celecoxib, have shown that a para-sulfonamide (-SO₂NH₂) or a similar group on an adjacent phenyl ring is crucial for binding to a secondary pocket in the COX-2 active site, conferring selectivity.[2] While the core topic here is acetohydrazide derivatives, these principles of SAR are directly applicable. The trimethyl and acetohydrazide components would influence the overall conformation and binding affinity of the molecule within the COX active site.

Conclusion and Future Perspectives

Trimethyl pyrazole acetohydrazide derivatives represent a fertile ground for drug discovery. The convergence of two pharmacologically privileged scaffolds—the pyrazole ring and the acetohydrazide moiety—creates molecules with a remarkable breadth of biological activity. The synthetic routes are well-established and flexible, allowing for the creation of large libraries of compounds for screening.

The compelling in vitro data against microbial, cancer, and inflammatory targets strongly supports the continued investigation of this chemical class. Future research should focus on several key areas:

-

Lead Optimization: Systematically modifying the substitution patterns on the pyrazole and any associated aryl rings to improve potency and selectivity, guided by the SAR principles outlined in this guide.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Advancing the most promising lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Targets: Screening optimized derivatives against other therapeutic targets, such as viral enzymes or neurodegenerative disease pathways, to uncover new therapeutic applications.

By leveraging the foundational knowledge presented here, researchers are well-equipped to explore the full potential of trimethyl pyrazole acetohydrazide derivatives and develop the next generation of therapeutic agents.

References

-

Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021). Journal of Agricultural and Food Chemistry. [Link]

-

Structure of novel series of pyrazole acetohydrazide exhibited the best... (n.d.). ResearchGate. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

-

Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

-

Novel Acetohydrazide Pyrazole Derivatives. (2019). Asian Publication Corporation. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Journal of Biological Sciences. [Link]

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). ResearchGate. [Link]

-

Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). Asian Journal of Chemistry. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). ResearchGate. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). Molecules. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Natural and Biomimetic Antitumor Pyrazoles, A Perspective. (2020). Molecules. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. srrjournals.com [srrjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Biological Activity Screening of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide

Executive Summary

This document provides a comprehensive technical framework for conducting the preliminary biological activity screening of the novel compound, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide, designed for researchers and drug development professionals, outlines a logical, tiered screening cascade. It begins with the proposed synthesis of the title compound, followed by a suite of robust in vitro primary assays to broadly assess its potential bioactivity. We detail the rationale behind assay selection, provide step-by-step experimental protocols, and present a clear workflow for data interpretation and progression to more definitive secondary screening. The methodologies are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: Rationale and Strategy

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring its pharmacological significance.[3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Derivatives are known to possess a wide spectrum of biological activities, making them a focal point for new drug discovery efforts.[4]

The Target Compound: this compound

The title compound features a fully substituted pyrazole core with methyl groups at positions 3, 4, and 5, linked via an N-acetyl group to a hydrazide moiety. The acetohydrazide linker is a common pharmacophore used to synthesize various heterocyclic systems and is known to contribute to the biological activity of parent molecules. This guide proposes a systematic investigation to elucidate the primary biological potential of this specific chemical entity.

Proposed Screening Cascade: A Tiered Approach

A tiered or hierarchical screening approach is the most efficient method for the preliminary evaluation of a novel compound. This strategy utilizes broad, high-throughput, and cost-effective in vitro assays in Tier 1 to identify any "hit" activity. Positive results from this initial phase then trigger progression to more specific and resource-intensive Tier 2 assays (which may include in vivo models) to confirm and further characterize the activity.

Proposed Synthesis and Characterization

The synthesis of the title compound can be logically proposed based on established pyrazole chemistry. A plausible route involves the reaction of ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetate with hydrazine hydrate. The intermediate ester can be synthesized from the reaction of 3,4,5-trimethyl-1H-pyrazole with ethyl chloroacetate in the presence of a suitable base. This approach is adapted from similar syntheses of related acetohydrazides.[5]

Caption: Proposed synthetic route for the target compound.

Upon successful synthesis, the compound's structure and purity must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.

Tier 1: Primary Biological Activity Screening

The initial screening phase is designed to cast a wide net, evaluating the compound against three of the most common and significant activities reported for pyrazole derivatives: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity Screening

Rationale: Infectious diseases remain a global health challenge, and the pyrazole scaffold is a known component of various antimicrobial agents.[6] A primary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain, provides a robust initial assessment. The agar disk diffusion method offers a qualitative, cost-effective first look at activity, while the broth microdilution assay provides quantitative Minimum Inhibitory Concentration (MIC) data, which is the gold standard for evaluating antimicrobial potency.[7][8]

3.1.1 Experimental Protocol: Agar Disk Diffusion Assay

-

Microbial Culture Preparation: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans) in appropriate broth.

-

Inoculation: Spread-plate 100 µL of the microbial suspension (adjusted to 0.5 McFarland standard) onto Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

-

Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface.

-

Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., at 1 mg/mL in DMSO) onto the disks.

-

Controls: Use disks loaded with DMSO as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk.

3.1.2 Experimental Protocol: Broth Microdilution for MIC Determination

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to all wells.

-

Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the microbial suspension (prepared to a final concentration of 5 x 10⁵ CFU/mL) to each well.

-

Controls: Include wells for sterility control (broth only), growth control (broth + inoculum), and positive control (standard antibiotic).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[8] This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Cytotoxicity Screening

Rationale: Many pyrazole derivatives have demonstrated significant anticancer properties.[1] A primary screen using the MTT assay is a reliable and widely used colorimetric method to assess a compound's ability to reduce the viability of cancer cells.[9] Screening against a small, diverse panel of human cancer cell lines (e.g., representing breast, lung, and colon cancer) provides a good initial indication of cytotoxic potential.

3.2.1 Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[10]

In Vitro Anti-inflammatory Screening

Rationale: The anti-inflammatory activity of pyrazoles is well-documented, with Celecoxib being a prime example.[3] The inhibition of heat-induced albumin denaturation is a simple and convenient in vitro assay for a preliminary screen.[11] Protein denaturation is a known cause of inflammation; therefore, a compound's ability to prevent it suggests potential anti-inflammatory effects.[11]